Cas no 30448-09-0 (4,5,6-Trimethoxy-1H-indole-2-carboxylic acid)

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid
- EN300-15096
- G19108
- SCHEMBL2908763
- BBL022357
- SR-01000368602
- 1H-Indole-2-carboxylic acid, 4,5,6-trimethoxy-
- STK694727
- 4,5,6-trimethoxyindole-2-carboxylic acid
- MFCD02664457
- AKOS000506084
- Z119989612
- 4,5,6-Trimethoxy-1H-indole-2-carboxylicacid
- 30448-09-0
- SR-01000368602-1
-
- MDL: MFCD02664457
- Inchi: InChI=1S/C12H13NO5/c1-16-9-5-7-6(4-8(13-7)12(14)15)10(17-2)11(9)18-3/h4-5,13H,1-3H3,(H,14,15)
- InChI Key: PRUGUKSHOAAIBD-UHFFFAOYSA-N
- SMILES: COc1cc2c(cc([nH]2)C(=O)O)c(c1OC)OC
Computed Properties
- Exact Mass: 251.07937252Da
- Monoisotopic Mass: 251.07937252Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.8Ų
- XLogP3: 1.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 473.6±40.0 °C at 760 mmHg
- Flash Point: 240.2±27.3 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64394-0.1g |
4,5,6-trimethoxy-1H-indole-2-carboxylic acid |
30448-09-0 | 95% | 0.1g |
$70.0 | 2023-02-13 | |
TRC | T901190-500mg |
4,5,6-Trimethoxy-1h-Indole-2-Carboxylic Acid |
30448-09-0 | 500mg |
$ 210.00 | 2022-06-02 | ||
abcr | AB384168-1 g |
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid |
30448-09-0 | 1g |
€616.10 | 2023-04-25 | ||
Chemenu | CM333950-1g |
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid |
30448-09-0 | 95%+ | 1g |
$437 | 2023-02-02 | |
abcr | AB384168-5g |
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid; . |
30448-09-0 | 5g |
€1106.00 | 2025-02-15 | ||
Enamine | EN300-64394-5.0g |
4,5,6-trimethoxy-1H-indole-2-carboxylic acid |
30448-09-0 | 95% | 5.0g |
$369.0 | 2023-02-13 | |
Enamine | EN300-64394-0.05g |
4,5,6-trimethoxy-1H-indole-2-carboxylic acid |
30448-09-0 | 95% | 0.05g |
$47.0 | 2023-02-13 | |
Matrix Scientific | 205689-5g |
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid |
30448-09-0 | 5g |
$488.00 | 2023-09-09 | ||
Enamine | EN300-15096-5000mg |
4,5,6-trimethoxy-1H-indole-2-carboxylic acid |
30448-09-0 | 95.0% | 5000mg |
$369.0 | 2023-09-27 | |
Aaron | AR00I6EV-50mg |
1H-Indole-2-carboxylic acid, 4,5,6-trimethoxy- |
30448-09-0 | 95% | 50mg |
$90.00 | 2025-03-21 |
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid Related Literature
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid
4,5,6-Trimethoxy-1H-indole-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 30448-09-0, commonly referred to as 4,5,6-trimethoxy-1H-indole-2-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family of heterocyclic compounds, which are known for their diverse biological activities and structural versatility. The indole core of this molecule is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of three methoxy groups at positions 4, 5, and 6 further enhances its chemical complexity and potential biological significance.
Recent studies have highlighted the biological activity of 4,5,6-trimethoxy-1H-indole-2-carboxylic acid, particularly in the context of its potential as a lead compound for drug development. Researchers have explored its ability to modulate various cellular pathways, including those involved in inflammation, oxidative stress, and apoptosis. These findings suggest that this compound could have applications in the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The synthesis of 4,5,6-trimethoxy-1H-indole-2-carboxylic acid involves a series of intricate organic reactions. One common approach involves the condensation of an appropriate indole derivative with a carboxylic acid group under specific reaction conditions. The introduction of the methoxy groups at positions 4, 5, and 6 is typically achieved through nucleophilic aromatic substitution or other directed metallation techniques. These methods require precise control over reaction conditions to ensure high yields and optimal purity.
In terms of structural characterization, modern analytical techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of 4,5,6-trimethoxy-1H-indole-2-carboxylic acid. These methods provide detailed insights into the molecular structure and help identify any potential impurities or degradation products.
The biological evaluation of this compound has revealed promising results in preclinical studies. For instance, studies conducted on animal models have demonstrated its ability to reduce inflammation by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and nitric oxide (NO). Additionally, its antioxidant properties have been attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.
One area where 4,5,6-trimethoxy-1H-indole-2-carboxylic acid has shown particular promise is in the field of neuroscience. Preclinical data suggest that this compound may possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is currently underway to explore its mechanisms of action and potential therapeutic applications.
In conclusion, 4,5,6-trimethoxy-1H-indole-2-carboxylic acid represents a valuable addition to the arsenal of bioactive compounds being investigated for their therapeutic potential. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound holds the promise of contributing significantly to the advancement of medical science.
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